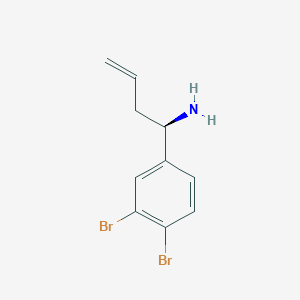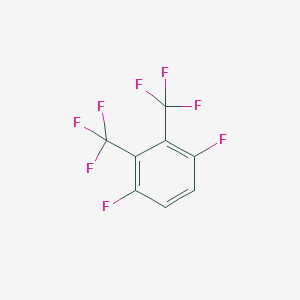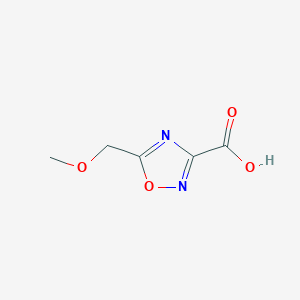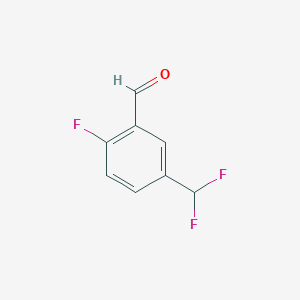
(R)-1-(3,4-dibromophenyl)but-3-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(3,4-dibromophenyl)but-3-en-1-amine is an organic compound characterized by the presence of a dibromophenyl group attached to a butenylamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,4-dibromophenyl)but-3-en-1-amine typically involves the following steps:
Bromination: The starting material, phenylbutene, undergoes bromination to introduce bromine atoms at the 3 and 4 positions of the phenyl ring.
Amine Introduction: The brominated intermediate is then subjected to amination reactions to introduce the amine group at the terminal position of the butenyl chain.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(3,4-dibromophenyl)but-3-en-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or nitrile group.
Reduction: Reduction of the double bond in the butenyl chain.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH).
Major Products
Oxidation: Formation of nitro or nitrile derivatives.
Reduction: Formation of saturated amines.
Substitution: Formation of azido or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic Agents: Possible use in the development of therapeutic agents for various diseases.
Industry
Material Science: Application in the synthesis of novel materials with unique properties.
Polymer Chemistry: Used in the development of polymers with specific functionalities.
Wirkmechanismus
The mechanism of action of ®-1-(3,4-dibromophenyl)but-3-en-1-amine involves its interaction with molecular targets such as enzymes or receptors. The dibromophenyl group may enhance binding affinity, while the amine group can participate in hydrogen bonding or ionic interactions. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(3,4-dichlorophenyl)but-3-en-1-amine: Similar structure with chlorine atoms instead of bromine.
®-1-(3,4-difluorophenyl)but-3-en-1-amine: Fluorine atoms replacing bromine.
®-1-(3,4-dimethylphenyl)but-3-en-1-amine: Methyl groups instead of bromine.
Uniqueness
Bromine Atoms: The presence of bromine atoms can influence the compound’s reactivity and binding properties.
Steric Effects: Bromine atoms may introduce steric hindrance, affecting the compound’s interactions with molecular targets.
Electronic Effects: Bromine atoms can alter the electronic distribution within the molecule, impacting its chemical behavior.
Eigenschaften
Molekularformel |
C10H11Br2N |
|---|---|
Molekulargewicht |
305.01 g/mol |
IUPAC-Name |
(1R)-1-(3,4-dibromophenyl)but-3-en-1-amine |
InChI |
InChI=1S/C10H11Br2N/c1-2-3-10(13)7-4-5-8(11)9(12)6-7/h2,4-6,10H,1,3,13H2/t10-/m1/s1 |
InChI-Schlüssel |
QNVWGLURTHZROL-SNVBAGLBSA-N |
Isomerische SMILES |
C=CC[C@H](C1=CC(=C(C=C1)Br)Br)N |
Kanonische SMILES |
C=CCC(C1=CC(=C(C=C1)Br)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbonitrile](/img/structure/B12835295.png)


![diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate](/img/structure/B12835339.png)

![(2E)-1-{4-[(3,5-Dichloro-4-pyridinyl)oxy]phenyl}-2-{[4-(trifluoromethyl)-2-pyridinyl]hydrazono}ethanone](/img/structure/B12835343.png)
![Ethyl 7-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12835348.png)

![rel-5-(((((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methoxy)carbonyl)amino)pentanoic acid](/img/structure/B12835366.png)
![(E)-3-(4-(1-(1-Cyclohexyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)cyclopentanecarboxamido)phenyl)acrylic acid](/img/structure/B12835368.png)



